2-Formylphenyl 4-chlorobenzoate
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Overview
Description
2-Formylphenyl 4-chlorobenzoate, commonly known as FCN, belongs to the class of benzaldehyde derivatives. It has a molecular formula of C14H9ClO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass is 260.672 Da and the monoisotopic mass is 260.024017 Da .Scientific Research Applications
1. Microbial Degradation and Environmental Implications
Research has shown that certain bacterial strains can degrade chlorobiphenyls, producing 4-chlorobenzoate as a metabolic product. This process is significant for environmental remediation, especially in areas contaminated with polychlorinated biphenyls (PCBs). For instance, Pseudomonas cepacia P166 utilizes 4-chlorobiphenyl for growth, transforming it into 4-chlorobenzoate, which is further degraded through a meta cleavage pathway (Arensdorf & Focht, 1995). Similarly, Achromobacter sp. and Bacillus brevis strains have been found to generate 4-chlorobenzoic acid as a major metabolic product when degrading 4-chlorobiphenyl (Massé et al., 1984).
2. Crystal Structure Analysis
The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, a compound related to 2-Formylphenyl 4-Chlorobenzoate, has been analyzed. This research provides valuable insights into the molecular configuration, stability, and potential interactions of such compounds, which can be crucial for further applications in material science and pharmaceuticals (Kumar et al., 2017).
3. Bioremediation and Environmental Clean-Up
Several studies focus on the biodegradation of chlorobenzoates like 4-chlorobenzoic acid, highlighting the potential use of specific bacterial strains in environmental clean-up. For example, Lysinibacillus macrolides DSM54T, isolated from PCB-polluted soils, demonstrated high efficacy in degrading 4-chlorobenzoic acid under optimized conditions, pointing to its potential in bioremediation of chlorobenzoic acids from polluted environments (Samadi et al., 2020).
4. Analysis of Degradation Pathways
Research has also delved into the degradation pathways of chlorobenzoates, a key aspect of understanding how these compounds break down in the environment and their potential impacts. For instance, the study of hybrid bacterial strains capable of mineralizing chlorobiphenyls/chlorobenzoates revealed insights into the utilisation of mono- and di-chlorobenzoates, important for designing effective remediation strategies (Stratford et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
(2-formylphenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-7-5-10(6-8-12)14(17)18-13-4-2-1-3-11(13)9-16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXVHXPMRCXUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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